3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide
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Overview
Description
3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole ring . The cyanoacrylamide group can then be introduced through a Knoevenagel condensation reaction with malononitrile and an appropriate aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the indazole ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indazol-4-yl)phenylamino derivatives: These compounds also contain the indazole core and have been studied for their kinase inhibitory activity.
2H-Indazoles: These compounds differ in the position of the nitrogen atoms in the pyrazole ring but share similar biological activities.
Uniqueness
3-(3-(1H-Indazol-4-yl)phenyl)-2-cyanoacrylamide is unique due to the presence of the cyanoacrylamide group, which can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. This makes it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C17H12N4O |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-[3-(1H-indazol-4-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H12N4O/c18-9-13(17(19)22)8-11-3-1-4-12(7-11)14-5-2-6-16-15(14)10-20-21-16/h1-8,10H,(H2,19,22)(H,20,21)/b13-8+ |
InChI Key |
LZECOFRPCLZCOI-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C3C=NNC3=CC=C2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=NNC3=CC=C2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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